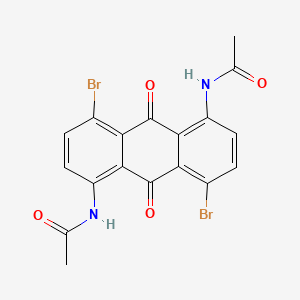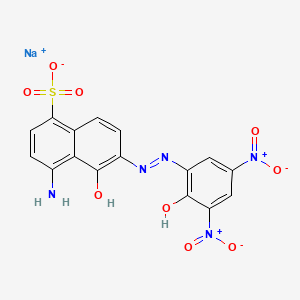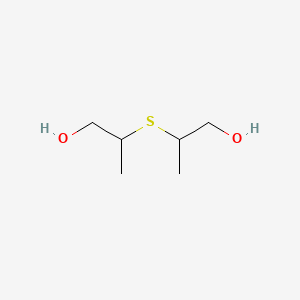
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have gained significant attention due to their unique properties and applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
Métodos De Preparación
The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate involves several steps. One common method includes the reaction of carbazole with 3-dimethylaminopropyl chloride in the presence of a base, followed by methylation of the resulting product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate undergoes various chemical reactions, including:
Oxidation: Carbazole derivatives are readily oxidized, forming products such as 9,9’-bicarbazyl and tricarbazyl.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in optoelectronic applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Carbazole, 9-(3-dimethylaminopropyl)-2-methoxy-, oxalate can be compared with other carbazole derivatives, such as:
9-ethylcarbazole: Known for its use in hydrogen storage applications.
3,6-dibromo-9-ethylcarbazole: Used in the synthesis of conjugated polymers for optoelectronic devices.
N-ethylcarbazole: Studied for its potential in organic semiconductors.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications .
Propiedades
Número CAS |
41734-80-9 |
|---|---|
Fórmula molecular |
C20H24N2O5 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-hydroxy-2-oxoacetate;3-(2-methoxycarbazol-9-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-19(2)11-6-12-20-17-8-5-4-7-15(17)16-10-9-14(21-3)13-18(16)20;3-1(4)2(5)6/h4-5,7-10,13H,6,11-12H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
JSSWZBFMFUYUKD-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OC.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


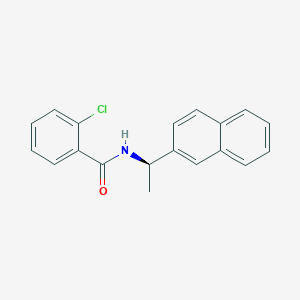
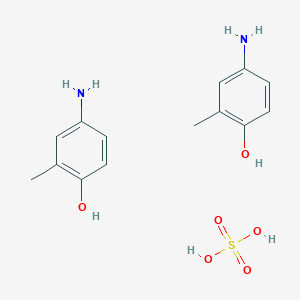
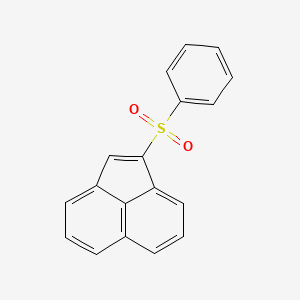
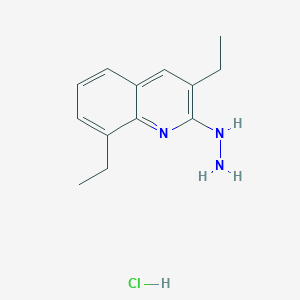
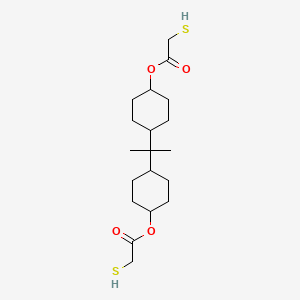
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)

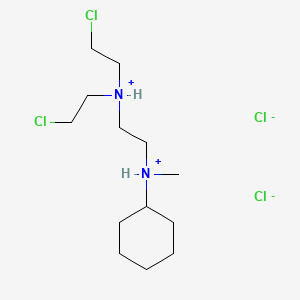
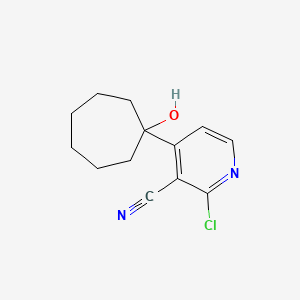
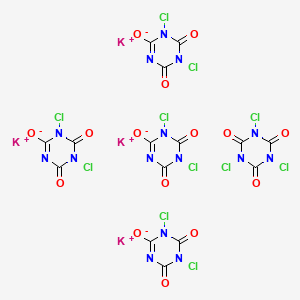
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
